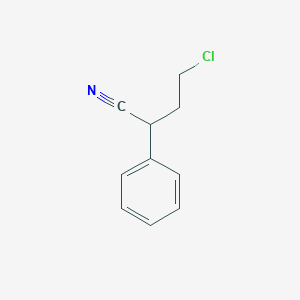

4-Chloro-2-phenylbutanenitrile

Description

Contextual Significance of Nitrile and Halogenated Organic Compounds in Modern Synthetic Chemistry

Nitriles, a class of organic compounds featuring a carbon-nitrogen triple bond (cyano group), are fundamental building blocks in organic synthesis. ebsco.comwikipedia.org Their unique electronic structure, with an electrophilic carbon atom, allows them to participate in a wide array of chemical transformations. libretexts.org Nitriles can be hydrolyzed to form amides and subsequently carboxylic acids, effectively serving as "disguised" carboxylic acids. ebsco.com They can also be reduced to primary amines, making them crucial intermediates for synthesizing nitrogen-containing compounds. fiveable.mebyjus.com The linear geometry of the nitrile functional group and its polarity influence the reactivity and properties of the parent molecule. libretexts.org Common synthesis methods for nitriles include the dehydration of amides and nucleophilic substitution reactions involving alkyl halides and cyanide salts. ebsco.comwikipedia.org

Halogenated organic compounds, or organohalogens, are molecules containing one or more halogen atoms (fluorine, chlorine, bromine, or iodine) covalently bonded to a carbon atom. wikipedia.org These compounds are highly significant in synthetic chemistry, often serving as versatile intermediates. thieme-connect.com The presence of a halogen atom can activate the molecule for various reactions, particularly transition-metal-mediated cross-coupling reactions that form new carbon-carbon or carbon-heteroatom bonds. thieme-connect.com Organochlorine compounds are among the most common and widely used organohalides in industrial applications and organic synthesis. wikipedia.orgthermofisher.com The introduction of halogens into organic molecules is a critical transformation, with a significant percentage of active pharmaceutical ingredients and agrochemicals containing halogen atoms. rsc.org

Current Research Landscape of Phenylbutanenitrile Derivatives as Versatile Building Blocks

Phenylbutanenitrile derivatives are a subject of significant interest in the scientific community due to their utility as versatile building blocks in the synthesis of more complex molecules. These compounds serve as intermediates in the creation of a variety of organic structures, including those with potential pharmacological activity. smolecule.com For instance, research has demonstrated the use of phenylbutanenitrile scaffolds in the synthesis of novel diphenyl ether derivatives with potential antitubercular applications. dovepress.comdovepress.com

The reactivity of the nitrile group and the potential for substitution on the phenyl ring and the butane (B89635) chain allow for a wide range of chemical modifications. For example, derivatives such as 2-(4-chlorophenyl)-4-oxo-4-phenylbutanenitrile (B2364844) are used in medicinal chemistry as intermediates for pharmaceuticals targeting cancer and inflammation. smolecule.com Furthermore, studies have explored the oxidative cyclization of 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles to produce 2-(3-oxoindolin-2-ylidene)acetonitriles, showcasing the role of these derivatives in constructing complex heterocyclic systems. acs.orgacs.org The synthesis of such derivatives often involves well-established organic reactions like the Knoevenagel and Claisen condensations. smolecule.com

Strategic Importance of 4-Chloro-2-phenylbutanenitrile as a Target for Synthesis and Transformation

This compound holds strategic importance as a synthetic intermediate due to its bifunctional nature, possessing both a reactive chloro group and a versatile nitrile moiety. smolecule.com The chlorine atom can act as a leaving group in nucleophilic substitution reactions, allowing for the introduction of various functional groups at the 4-position. smolecule.com Simultaneously, the nitrile group can undergo a range of transformations, including hydrolysis to a carboxylic acid or reduction to an amine. ebsco.comsmolecule.com

This dual reactivity makes this compound a valuable precursor for the synthesis of a diverse array of more complex molecules. Its structural framework is a component of various compounds investigated in medicinal chemistry and materials science. smolecule.com The synthesis of this compound can be achieved through methods such as the refluxing of starting materials like 4-chlorobenzaldehyde (B46862) with an appropriate nitrile in a solvent such as dioxane. smolecule.com

Scope and Objectives of Academic Inquiry into this compound

Academic inquiry into this compound primarily focuses on its synthesis, chemical reactivity, and potential applications as an intermediate in organic synthesis. Researchers are interested in developing efficient synthetic routes to this compound and exploring the scope of its transformations into other valuable chemical entities. smolecule.com

Key areas of investigation include:

Reaction Pathways: Studying the nucleophilic substitution reactions at the chlorinated carbon and the various transformations of the nitrile group. smolecule.com

Synthesis of Novel Compounds: Utilizing this compound as a starting material for the creation of new molecules with potential biological or material properties.

Structural and Property Analysis: Characterizing the chemical and physical properties of this compound and its derivatives.

The overarching objective is to leverage the unique chemical features of this compound to advance the field of synthetic organic chemistry and to provide building blocks for the development of new functional molecules.

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-2-phenylbutanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClN/c11-7-6-10(8-12)9-4-2-1-3-5-9/h1-5,10H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QATMNEWCJVVAJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CCCl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70535531 | |

| Record name | 4-Chloro-2-phenylbutanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70535531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93273-13-3 | |

| Record name | 4-Chloro-2-phenylbutanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70535531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Chloro 2 Phenylbutanenitrile and Analogues

Foundational Synthetic Routes to Butanenitrile Skeletons

The formation of the carbon framework of phenylbutanenitrile is a critical step that can be achieved through well-established or advanced carbon-carbon bond-forming reactions.

One of the most fundamental methods for synthesizing nitriles is through the nucleophilic substitution reaction of an alkyl halide with a cyanide salt. thieme-connect.dethieme-connect.de In the context of a butanenitrile skeleton, this typically involves heating a primary alkyl halide, such as a 1,3-dihalopropane derivative, with sodium or potassium cyanide in an ethanolic solution under reflux conditions. libretexts.orgchemguide.co.uk The reaction proceeds via an SN2 mechanism, where the cyanide ion displaces the halide, extending the carbon chain and introducing the nitrile functional group. chemguide.co.uk The use of an anhydrous solvent is crucial, as the presence of water can lead to the formation of alcohols as byproducts. libretexts.orgchemguide.co.uk

Another classical approach is the alkylation of a pre-existing nitrile. For the synthesis of a 2-phenylbutanenitrile (B1582627) structure, phenylacetonitrile (B145931) serves as a common starting material. The carbon atom alpha to both the phenyl ring and the nitrile group is acidic and can be deprotonated by a strong base, such as lithium diisopropylamide (LDA) or sodium hydride (NaH), to form a resonance-stabilized carbanion. frontiersin.org This nucleophilic carbanion can then react with an appropriate electrophile, such as 1-bromo-2-chloroethane, to form the 4-chloro-2-phenylbutanenitrile backbone directly.

Table 1: Comparison of Classical Cyanation Strategies

| Method | Description | Key Reagents | Advantages | Limitations |

|---|---|---|---|---|

| Nucleophilic Substitution | A halide on an alkyl chain is replaced by a cyanide ion. libretexts.orgchemguide.co.uk | Alkyl halide, KCN or NaCN, Ethanol. studylib.net | Good yields for primary and secondary halides. thieme-connect.de | Tertiary halides may undergo elimination. thieme-connect.de Requires a pre-functionalized substrate. |

| Alkylation of Nitriles | A carbanion is formed alpha to a nitrile group and reacted with an alkyl halide. frontiersin.org | Phenylacetonitrile, Strong Base (e.g., LDA), Alkylating Agent. | Forms C-C bond at a specific position. Good for creating α-substituted nitriles. | Requires strong, anhydrous conditions. Potential for poly-alkylation. |

Modern organic synthesis offers more sophisticated methods for C-C bond formation, many of which rely on transition-metal catalysis. numberanalytics.com Cross-coupling reactions have become powerful tools for constructing complex carbon skeletons. numberanalytics.com For instance, the Negishi coupling, which involves the reaction of an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst, can be adapted for this purpose. caltech.edu Similarly, Suzuki-Miyaura coupling utilizes an organoboron compound. numberanalytics.com These methods could be applied to couple a zinc or boron derivative of phenylacetonitrile with a halo-ethane synthon.

Recent advances also include C-H activation, an emerging field that aims to form C-C bonds by directly functionalizing a carbon-hydrogen bond, offering a more atom-economical route. numberanalytics.com Enzymatic C-C bond formation is another advanced strategy, providing high selectivity under mild conditions. rsc.orgnih.gov

Table 2: Overview of Advanced C-C Bond Formation Methods

| Method | Catalyst/Reagent Type | Description |

|---|---|---|

| Cross-Coupling Reactions | Palladium or Nickel catalysts. caltech.edu | Couples an organometallic compound with an organic halide to form a new C-C bond. numberanalytics.com |

| C-H Activation | Transition-metal catalysts. | Directly converts a C-H bond into a C-C bond, avoiding pre-functionalization. numberanalytics.com |

| Enzymatic Reactions | Enzymes (e.g., lyases, hydrolases). nih.gov | Uses biological catalysts to form C-C bonds with high chemo- and regioselectivity. rsc.org |

Selective Halogenation (Chlorination) Strategies in Butanenitrile Synthesis

Once the 2-phenylbutanenitrile skeleton is assembled, the next step is the selective introduction of a chlorine atom at the C4 position. Direct chlorination of an unactivated C-H bond can be challenging and may lack selectivity. researchgate.net Therefore, a more common and controlled approach involves introducing a functional group at the C4 position that can be readily converted to a chloride.

A typical strategy involves the synthesis of a precursor like 4-hydroxy-2-phenylbutanenitrile. This alcohol can be synthesized and then converted to the desired 4-chloro derivative using standard chlorinating agents. Reagents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) are effective for this transformation. Alternatively, reagents like N-Chlorosuccinimide (NCS) can be used for the chlorination of various substrates, including alcohols, under specific conditions. researchgate.netcaltech.edu Decarboxylative halogenation is another modern method that converts a carboxylic acid into an organic halide. acs.org

Table 3: Common Reagents for Chlorination

| Reagent | Formula | Typical Application |

|---|---|---|

| Thionyl Chloride | SOCl₂ | Conversion of alcohols to alkyl chlorides. |

| Phosphorus Pentachloride | PCl₅ | Strong chlorinating agent for alcohols and carboxylic acids. |

| N-Chlorosuccinimide | C₄H₄ClNO₂ | Selective chlorination of allylic and benzylic C-H bonds, and alcohols. caltech.edu |

Asymmetric Synthesis Approaches for Chiral Phenylbutanenitriles

Creating a specific enantiomer of this compound requires asymmetric synthesis, a process that controls the formation of a new stereocenter. york.ac.uk This is crucial in fields like medicinal chemistry where different enantiomers can have vastly different biological effects. chiralpedia.com

A powerful strategy to introduce chirality at the C2 position is through the catalytic asymmetric cyanosilylation of a prochiral aldehyde. nih.gov In this approach, a precursor like hydrocinnamaldehyde (B1666312) (3-phenylpropanal) is reacted with a cyanide source, most commonly trimethylsilyl (B98337) cyanide (TMSCN). atamanchemicals.com

The reaction is promoted by a chiral catalyst, which can be a metal complex or an organocatalyst. researchgate.net Chiral Lewis acid catalysts, often derived from metals like titanium or aluminum complexed with chiral ligands such as BINOL derivatives, are highly effective. researchgate.netscribd.com These catalysts create a chiral environment around the aldehyde, forcing the incoming cyanide group to add to one face of the carbonyl, leading to the formation of a chiral cyanohydrin silyl (B83357) ether with high enantiomeric excess (ee). nih.govscribd.com This intermediate, (R)- or (S)-2-(trimethylsilyloxy)-4-phenylbutanenitrile, can then be deprotected and the hydroxyl group converted to a chloride to yield the final chiral product.

Table 4: Catalysts for Asymmetric Cyanosilylation of Aldehydes

| Catalyst Type | Example | Key Feature |

|---|---|---|

| Lewis Acid-Lewis Base Bifunctional Catalyst | Aluminum or Titanium with BINOL or carbohydrate scaffold. researchgate.net | Provides high yields and enantioselectivity for a broad range of aldehydes. researchgate.net |

| Chiral Disulfonimide | Asymmetric counteranion-directed Lewis acid organocatalyst. nih.gov | Enables scalable synthesis with very low catalyst loading (ppm level). nih.gov |

| Chiral Gadolinium Catalyst | Gadolinium complex with a Schiff base ligand. scribd.com | Effective for the cyanosilylation of ketones, which is analogous to the aldehyde reaction. scribd.com |

Another established method for controlling stereochemistry is the use of a chiral auxiliary. york.ac.ukwikipedia.org A chiral auxiliary is an enantiomerically pure compound that is temporarily attached to the substrate to direct the stereochemistry of a subsequent reaction in a diastereoselective manner. wikipedia.orgrsc.org For example, a phenylacetic acid derivative can be coupled to a chiral auxiliary like an Evans oxazolidinone. rsc.org The resulting amide can be alkylated diastereoselectively, and subsequent cleavage of the auxiliary yields the enantiomerically enriched product and allows the auxiliary to be recovered. wikipedia.org

Organocatalysis, which uses small, chiral organic molecules to catalyze asymmetric transformations, has emerged as a major pillar of asymmetric synthesis. rsc.orgbeilstein-journals.org Chiral amines, such as proline derivatives, or cinchona alkaloids can catalyze reactions like the Michael addition to α,β-unsaturated nitriles. beilstein-journals.org This approach can establish the stereocenter at the C2 position of the butanenitrile skeleton with high enantioselectivity, avoiding the use of metals. beilstein-journals.org

Table 5: Comparison of Asymmetric Strategies

| Strategy | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Chiral Auxiliary | A temporarily attached chiral group directs the stereochemical outcome of a reaction. york.ac.uk | High levels of stereocontrol, predictable outcomes, auxiliary can often be recycled. york.ac.uk | Requires additional steps for attachment and removal of the auxiliary. rsc.org |

| Organocatalysis | A small, chiral organic molecule catalyzes the reaction enantioselectively. rsc.org | Metal-free, often stable to air and moisture, catalysts can be derived from natural products. | Catalyst loading can sometimes be higher than with metal catalysts. |

Stereoselective Transformations via Chiral Metal Complexes

The asymmetric synthesis of chiral nitriles, including benzylic nitriles like this compound, is crucial for accessing enantioenriched bioactive molecules and pharmaceuticals. caltech.edu Chiral transition metal catalysis offers a powerful tool for achieving high enantioselectivity. frontiersin.org An emerging strategy in this field involves the use of catalysts that are "chiral-at-metal," where the stereogenicity originates exclusively from the metal center, which is coordinated by achiral ligands. rsc.org This approach simplifies catalyst design and can lead to highly effective asymmetric induction. rsc.orgspringernature.com

Various transition metals, including rhodium, iridium, and iron, form the basis of these chiral catalysts. springernature.comnih.gov For instance, enantiopure Λ- and Δ-configured iridium and rhodium complexes have been synthesized and employed in asymmetric photoredox chemistry. springernature.com Similarly, the reaction of a chiral tetradentate ligand with an iron salt can afford a complex with a controlled metal-centered configuration, which then catalyzes asymmetric reactions. nih.gov

In the context of producing chiral 2-arylbutanenitrile analogues, rhodium(III) complexes with pinene-derived ligands have been used for the enantioselective alkynylation of 2-trifluoroacetyl imidazoles, yielding propargylic alcohols with 99% enantiomeric excess (ee). nih.gov While not a direct synthesis of the nitrile, such intermediates can be further transformed. A more direct approach is the nickel-catalyzed asymmetric reductive cross-coupling. For example, the coupling of heteroaryl iodides and 2-chloro-4-phenylbutanenitrile has been explored using chiral ligands. caltech.edu Preliminary evaluations of chiral ligands and solvents in nickel-catalyzed cross-coupling reactions of α-halonitriles have shown promise, although challenges like protodehalogenation of the starting material need to be addressed. caltech.edu The choice of chiral ligand is critical; for instance, a chiral biimidazoline (BiIM) F4-NiBr2 catalyst has been effective in asymmetric cross-coupling for the synthesis of pharmacologically relevant compounds. frontiersin.org

The development of these stereoselective methods is driven by the need for enantiopure compounds like those derived from chiral benzylic nitriles, which are precursors to nonsteroidal anti-inflammatory drugs and other complex molecular targets. caltech.edu

Sustainable and Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound aims to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. researchgate.netslideshare.net Key strategies include the use of solvent-free conditions, recyclable catalysts, and methods that maximize atom economy. semanticscholar.org

Performing reactions without a solvent or with minimal solvent use is a core principle of green chemistry, as it reduces waste and the environmental impact associated with solvent production and disposal. researchgate.net Several methods for nitrile synthesis have been adapted to solvent-free or "neat" conditions.

One common route to nitriles is the dehydration of aldoximes. tandfonline.com Solvent-free methods for this transformation have been developed, such as heating aldehydes with hydroxylamine (B1172632) hydrochloride at 100°C. researchgate.net Another approach involves adsorbing reactants onto a solid support, like clay, and applying microwave irradiation, which can significantly shorten reaction times. cem.com For example, aromatic aldehydes can be converted to nitriles using hydroxylamine-on-clay under solvent-free microwave conditions. cem.com Similarly, a deep eutectic mixture of choline (B1196258) chloride and urea (B33335) can act as an efficient and eco-friendly catalyst for the one-pot synthesis of nitriles from aldehydes under solvent-free conditions. organic-chemistry.org

The Strecker reaction, a three-component synthesis of α-aminonitriles, has also been successfully performed without solvents. sci-hub.seua.es In one procedure, an aldehyde, an amine, and trimethylsilyl cyanide react to give nearly quantitative yields of the α-aminonitrile in minutes, with the amine itself acting as the catalyst. sci-hub.seua.es While this method is highly efficient for aldehydes, it is generally more suitable for cyclic ketones than acyclic ones. sci-hub.se Such solvent-free approaches offer significant advantages by minimizing potentially hazardous reaction conditions and simplifying product work-up. cem.com

The development of heterogeneous and recyclable catalysts is a cornerstone of sustainable chemical synthesis, offering both economic and environmental benefits. rsc.org Several recyclable catalytic systems have been reported for nitrile synthesis and related reactions.

One example is the use of polymer-supported catalysts, such as polyethylene (B3416737) glycol (PEG) supported phosphorus chloride, for the dehydration of aldoximes to nitriles. tandfonline.com This system offers high conversion and selectivity under mild conditions, and the catalyst can be recovered and reused. tandfonline.com Another effective recyclable catalyst is Amberlyst A26 OH, a macroporous anion-exchange resin. organic-chemistry.org It has been used for the hydration of nitriles to amides and demonstrates high catalytic performance due to its robust structure and high exchange capacity. organic-chemistry.org

Heterogeneous metal catalysts are also prominent. A copper fluorapatite (B74983) (CuFAP) catalyst has been developed for the direct, one-pot synthesis of nitriles from aldehydes under neat (solvent-free) conditions. scirp.org This catalyst is robust, versatile, and can be recovered by simple filtration and reused multiple times without significant loss of activity. scirp.org For the α-alkylation of nitriles with alcohols, a desirable transformation for creating substituted nitriles, heterogeneous cobalt nanoparticles supported on a pyrolyzed, templated material have been developed. rsc.org These catalysts are designed to be inexpensive, stable, and easily recyclable. rsc.org Ruthenium complexes have also been developed for the hydration of nitriles to amides in aqueous media, offering high recyclability under atmospheric conditions and reducing the need for organic solvents in workup steps. google.com

| Catalyst System | Reaction Type | Key Advantages | Source |

|---|---|---|---|

| PEG-supported phosphorus chloride | Dehydration of aldoximes | High conversion, high selectivity, recyclable, mild conditions. | tandfonline.com |

| Amberlyst A26 OH | Hydration of nitriles | Recyclable solid-base catalyst, high exchange capacity, robust. | organic-chemistry.org |

| Copper Fluorapatite (CuFAP) | Synthesis of nitriles from aldehydes | Heterogeneous, recyclable, solvent-free conditions, good to excellent yields. | scirp.org |

| Supported Cobalt Nanoparticles | α-alkylation of nitriles | Heterogeneous, recyclable, applicable to diverse substrates. | rsc.org |

| Aqueous Ruthenium Complexes | Hydration of nitriles | Highly recyclable, uses water as a green solvent, air-tolerant. | google.com |

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical process by calculating the proportion of reactant atoms that are incorporated into the final desired product. chemeurope.com An ideal reaction has an atom economy of 100%, meaning no atoms are wasted as byproducts. chemeurope.comrsc.org Improving atom economy involves the careful selection of starting materials and catalytic systems. chemeurope.com Related metrics used to evaluate the "greenness" of a synthesis include the Environmental Factor (E-factor), which measures the mass of waste per mass of product, and Process Mass Intensity (PMI), which is the total mass input (reactants, solvents) per mass of product. rsc.org

| Green Chemistry Metric | Ideal Value | Description | Source |

|---|---|---|---|

| Atom Economy (AE) | 100% | (MW of product / Σ MW of reactants) x 100. Measures the efficiency of atom incorporation. | chemeurope.comrsc.org |

| Environmental Factor (E-factor) | 0 | Mass of waste / mass of product. A lower value indicates less waste. | rsc.org |

| Process Mass Intensity (PMI) | 1 | Total mass in / mass of product. Reflects the overall mass efficiency of a process. | rsc.org |

| Reaction Mass Efficiency (RME) | 100% | (Mass of isolated product / Σ mass of reactants) x 100. Considers chemical yield. | rsc.org |

Process intensification aims to develop smaller, cleaner, and more energy-efficient technologies. ccdcindia.com This can be achieved by combining multiple reaction or separation steps into a single piece of equipment (pot and step economy) or by using enabling technologies that dramatically improve reaction rates and efficiency. frontiersin.orgwhiterose.ac.uk Technologies used for process intensification include:

Continuous Flow Reactors: Micro-reactors allow for precise control over reaction parameters, enhanced heat and mass transfer, and safer handling of hazardous reactions, leading to significant acceleration and improved yields. ccdcindia.comfrontiersin.org

Microwave-Assisted Synthesis: Microwave heating can dramatically reduce reaction times by directly interacting with polar molecules in the reaction mixture. frontiersin.orgresearchgate.net

Ultrasonication (US): The application of ultrasound can enhance chemical processes by improving mass transfer and accelerating reactions. frontiersin.org

Enzymatic Catalysis: Enzymes offer high selectivity and specificity under mild conditions (ambient temperature, neutral pH), which reduces energy consumption and the generation of hazardous waste. vito.be The use of nitrile hydratase for acrylamide (B121943) production is a large-scale example of enzymatic process intensification. vito.be

By applying these principles—combining pot, atom, and step economy (PASE)—synthetic routes can be redesigned to be significantly more efficient and environmentally friendly. whiterose.ac.uk

Reactivity and Transformational Chemistry of 4 Chloro 2 Phenylbutanenitrile

Chemical Transformations Involving the Nitrile Functional Group

The carbon-nitrogen triple bond of the nitrile group is highly polarized, making the carbon atom electrophilic and the nitrogen atom weakly nucleophilic. This electronic arrangement dictates its reactivity, which is dominated by reductions, hydrolysis, and nucleophilic additions.

Reductions to Amines and Imines

The reduction of the nitrile group is a fundamental transformation that typically yields primary amines. This can be achieved through various methods, including catalytic hydrogenation and chemical reduction with metal hydrides.

Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst. Catalysts such as Raney nickel, palladium on carbon (Pd/C), or platinum dioxide are effective for this transformation. orgsyn.org The reaction proceeds through the initial formation of an imine intermediate, which is then further reduced to the primary amine. The choice of catalyst, solvent, temperature, and pressure are critical factors for achieving high selectivity for the primary amine and avoiding the formation of secondary and tertiary amine byproducts. For chlorinated compounds, specific catalysts or inhibitors may be used to prevent dechlorination. google.com For instance, transfer hydrogenation, using hydrogen donors like formic acid or isopropanol, offers a milder alternative to high-pressure hydrogenation. nih.gov

Chemical Reduction: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective at reducing nitriles to primary amines. masterorganicchemistry.com The reaction involves the nucleophilic addition of a hydride ion to the electrophilic carbon of the nitrile, followed by a second hydride addition to the intermediate imine anion. ic.ac.uklibretexts.org Subsequent workup with water protonates the resulting dianion to yield the primary amine, 4-chloro-2-phenylbutan-1-amine. semanticscholar.orglibretexts.org Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce nitriles on its own but can be effective in the presence of catalysts like CoCl₂. libretexts.org By controlling the reaction conditions, such as using an "inverse addition" method where the reagent is added slowly to the substrate, it is possible to stop the reduction at the imine stage. ic.ac.uk

Table 1: Common Reagents for Nitrile Reduction

| Reagent/Method | Product | General Conditions |

|---|---|---|

| H₂ / Raney Ni, Pd/C, or PtO₂ | Primary Amine | Elevated pressure and temperature |

| Lithium Aluminum Hydride (LiAlH₄) | Primary Amine | Ether solvent, followed by aqueous workup |

| Sodium Borohydride (NaBH₄) / CoCl₂ | Primary Amine | Alcoholic solvent |

| Diisobutylaluminium hydride (DIBAL-H) | Aldehyde | Non-polar solvent at low temperature, followed by hydrolysis |

Hydrolysis and Alcoholysis Pathways

The nitrile group can be hydrolyzed to either a carboxylic acid or an amide, depending on the reaction conditions. smolecule.com This transformation involves the reaction of the carbon-nitrogen triple bond with water. libretexts.org

Acid-Catalyzed Hydrolysis: Heating 4-Chloro-2-phenylbutanenitrile under reflux with a dilute mineral acid, such as hydrochloric acid (HCl), will convert the nitrile group directly to a carboxylic acid. libretexts.org The final product of this reaction would be 4-chloro-2-phenylbutanoic acid. The reaction proceeds via the formation of a primary amide intermediate which is subsequently hydrolyzed to the carboxylic acid and an ammonium (B1175870) salt. libretexts.org

Base-Catalyzed Hydrolysis: Alternatively, heating the nitrile with an aqueous solution of a strong base like sodium hydroxide (B78521) (NaOH) also effects hydrolysis. libretexts.orgthieme-connect.de In this case, the product is the sodium salt of the carboxylic acid (sodium 4-chloro-2-phenylbutanoate) and ammonia (B1221849) gas. libretexts.org To obtain the free carboxylic acid, the reaction mixture must be acidified in a separate step. libretexts.org

Nucleophilic Additions and Cycloadditions to the Nitrile

The electrophilic carbon atom of the nitrile group is susceptible to attack by various nucleophiles.

Nucleophilic Addition of Organometallic Reagents: Grignard reagents (RMgX) readily add to the nitrile group to form an intermediate imine-magnesium salt. masterorganicchemistry.comallen.in Subsequent hydrolysis of this intermediate yields a ketone. masterorganicchemistry.com For example, the reaction of this compound with a Grignard reagent like methylmagnesium bromide (CH₃MgBr), followed by acidic workup, would yield 5-chloro-3-phenyl-2-pentanone. semanticscholar.orgyoutube.comorganicchemistrytutor.com This reaction is a powerful tool for carbon-carbon bond formation.

Cycloaddition Reactions: The nitrile group can participate in cycloaddition reactions to form heterocyclic compounds. A prominent example is the [3+2] cycloaddition, also known as the Huisgen 1,3-dipolar cycloaddition. organic-chemistry.org In this type of reaction, a 1,3-dipole, such as an azide (B81097) or a nitrile imine, reacts with the nitrile (acting as the dipolarophile) to form a five-membered ring. organic-chemistry.orgnih.gov For instance, the copper-catalyzed reaction of an azide with an alkyne to form a triazole is a well-known "click chemistry" reaction. organic-chemistry.org Similarly, nitrile imines, generated in situ from α-chlorohydrazones, can react with dipolarophiles. nih.gov While less common for nitriles as the dipolarophile, these reactions provide a pathway to complex heterocyclic structures. semanticscholar.org

Decyanation Reactions and Their Applications

Decyanation involves the removal of the nitrile group, replacing it with a hydrogen atom. This transformation is synthetically useful as the nitrile group can be employed to facilitate a particular reaction (e.g., as an activating group for carbanion formation) and then subsequently removed. nih.gov

Reductive decyanation can be achieved using various methods, including dissolving metal reductions (e.g., sodium in liquid ammonia) or using hydride reagents like sodium borohydride (NaBH₄) under specific conditions. nih.gov Transition metal-catalyzed methods have also been developed. nih.gov The reaction often proceeds via the reduction of an intermediate iminium ion. nih.gov These reactions allow for the use of the nitrile as a "phantom" functional group, leveraging its electron-withdrawing properties before its ultimate removal from the molecule. nih.gov

Reactivity of the Halogen (Chlorine) Moiety

The chlorine atom in this compound is attached to a primary carbon, making it susceptible to nucleophilic substitution reactions.

Nucleophilic Substitution Reactions (SN1, SN2)

Nucleophilic substitution is a fundamental reaction class where a nucleophile replaces a leaving group, in this case, the chloride ion. smolecule.com The reaction can proceed through two primary mechanisms: SN1 (substitution nucleophilic unimolecular) and SN2 (substitution nucleophilic bimolecular). masterorganicchemistry.compressbooks.pubyoutube.com

For this compound, a primary alkyl halide, the SN2 mechanism is generally favored. libretexts.org This mechanism involves a single, concerted step where the nucleophile attacks the carbon atom at the same time as the chloride ion departs. masterorganicchemistry.comyoutube.com This "backside attack" results in an inversion of stereochemistry at the chiral center (C2) if the starting material is enantiomerically pure. The rate of an SN2 reaction is dependent on the concentrations of both the substrate and the nucleophile. masterorganicchemistry.com Strong nucleophiles and polar aprotic solvents favor the SN2 pathway. libretexts.org

An SN1 mechanism , which proceeds through a two-step process involving the formation of a carbocation intermediate, is less likely for this primary halide due to the high energy and instability of a primary carbocation. masterorganicchemistry.comlibretexts.org However, the adjacent phenyl group could potentially stabilize a primary carbocation through resonance, although this effect is generally not sufficient to make the SN1 pathway competitive with the SN2 pathway for primary substrates unless very weak nucleophiles and polar protic solvents are used. masterorganicchemistry.comreddit.com

A specific example of a substitution reaction on a similar substrate is the nickel-catalyzed asymmetric reductive cross-coupling between heteroaryl iodides and α-chloronitriles, where 2-chloro-4-phenylbutanenitrile was successfully used as a substrate. caltech.edu Another common substitution involves reacting the alkyl chloride with sodium azide (NaN₃) to form an alkyl azide, which can then be reduced to a primary amine. masterorganicchemistry.commdpi.com This provides an alternative route to the corresponding amine without directly reducing the nitrile.

Table 2: Factors Influencing SN1 vs. SN2 Mechanisms for this compound

| Factor | Favors SN2 | Favors SN1 | Relevance to this compound |

|---|---|---|---|

| Substrate | Methyl > Primary > Secondary | Tertiary > Secondary | Primary alkyl halide strongly favors SN2. libretexts.org |

| Nucleophile | Strong (e.g., N₃⁻, OH⁻, CN⁻) | Weak (e.g., H₂O, ROH) | Strong nucleophiles will react via SN2. libretexts.org |

| Solvent | Polar Aprotic (e.g., Acetone, DMF) | Polar Protic (e.g., Water, Ethanol) | Solvent choice can influence the pathway. libretexts.org |

| Leaving Group | Good (e.g., I⁻, Br⁻, Cl⁻) | Good (e.g., I⁻, Br⁻, Cl⁻) | Chloride is a good leaving group for both. |

Metal-Catalyzed Cross-Coupling Reactions at the Halogenated Position (e.g., Heck, Suzuki)

The chlorine atom in this compound serves as a leaving group in various metal-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry for forming carbon-carbon and carbon-heteroatom bonds. eie.grwiley.com While aryl chlorides are generally less reactive than the corresponding bromides or iodides, suitable catalytic systems can effectively activate the C-Cl bond for coupling. harvard.edubeilstein-journals.org

Heck Reaction: The Mizoroki-Heck reaction involves the palladium-catalyzed coupling of an organic halide with an alkene to form a substituted alkene. organic-chemistry.orgmychemblog.com The general mechanism initiates with the oxidative addition of the palladium(0) catalyst to the carbon-chlorine bond, forming a Pd(II) complex. mychemblog.com This is followed by migratory insertion of the alkene and subsequent β-hydride elimination to yield the product and regenerate the catalyst. mychemblog.com While specific examples detailing the Heck reaction with this compound are not prevalent, the reaction tolerates a wide array of functional groups, including nitriles. mychemblog.com

Suzuki Reaction: The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that joins an organoboron compound with an organic halide. harvard.edulibretexts.org The catalytic cycle involves oxidative addition of the palladium(0) catalyst to the alkyl halide, followed by transmetalation with a boronic acid or ester in the presence of a base, and concludes with reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst. libretexts.orgdiva-portal.org Research has documented the use of (R)-4-chloro-2-phenylbutanenitrile in Suzuki-Miyaura coupling reactions. semanticscholar.org

Nickel-Catalyzed Reductive Cross-Coupling: Nickel catalysis has emerged as a powerful alternative for coupling reactions, particularly for less reactive electrophiles like alkyl chlorides. A notable application is the nickel-catalyzed asymmetric reductive cross-coupling between α-chloronitriles and heteroaryl iodides. acs.org In a specific study, the coupling of 2-chloro-4-phenylbutanenitrile was achieved with an aryl boroxine (B1236090) using a Ni(cod)₂ catalyst and a chiral phosphoramidite (B1245037) ligand, yielding the product with 85% enantiomeric excess (ee). caltech.edu However, challenges such as hydrodehalogenation and elimination can lead to lower yields, as observed in the reaction of 2-bromo-4-phenylbutanenitrile, which furnished the product in only 9% yield. acs.org

| Reaction Type | Substrate | Coupling Partner | Catalyst/Ligand | Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|---|

| Ni-Catalyzed Reductive Cross-Coupling | 2-chloro-4-phenylbutanenitrile | Aryl boroxine | Ni(cod)₂ / L43 (phosphoramidite) | 78% | 85% | caltech.edu |

| Ni-Catalyzed Reductive Cross-Coupling | 2-bromo-4-phenylbutanenitrile | Heteroaryl iodide | NiBr₂·diglyme / dtbbpy | 9% | 84% | acs.org |

Reactivity of the Phenyl Substituent and Butanenitrile Backbone

Beyond the reactive chloro group, the phenyl ring and the core butanenitrile structure, including its chiral center, present opportunities for diverse chemical transformations.

Electrophilic Aromatic Substitutions on the Phenyl Ring

The phenyl group of this compound is susceptible to electrophilic aromatic substitution (EAS), a fundamental reaction class for modifying aromatic rings. smolecule.commasterorganicchemistry.comleah4sci.com In an EAS reaction, an electrophile attacks the electron-rich benzene (B151609) ring, leading to the substitution of a hydrogen atom. masterorganicchemistry.com

The substituent already present on the ring—in this case, the 4-chloro-1-cyanobutan-2-yl group—governs the rate and regioselectivity of subsequent substitutions. makingmolecules.comlibretexts.org This substituent is an alkyl group, which is known to be an activating group and an ortho, para-director. makingmolecules.com This directing effect arises from the electron-donating nature of the alkyl group, which stabilizes the cationic intermediate (the sigma complex) formed during the attack at the ortho and para positions. masterorganicchemistry.com Therefore, reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation would be expected to yield predominantly 1,2- and 1,4-disubstituted products. masterorganicchemistry.comleah4sci.com

Oxidative Cyclization Pathways of Related Aminophenyl-Oxobutanenitriles

While not a direct reaction of this compound, the oxidative cyclization of structurally related 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles provides insight into complex transformations of the phenylbutanenitrile scaffold. This reaction is a highly efficient method for synthesizing 2-(3-oxoindolin-2-ylidene)acetonitriles. nih.govnih.gov

The transformation proceeds via a base-assisted intramolecular nucleophilic cyclization, where the amine attacks the ketone, followed by an oxidation step. acs.orgacs.org Studies have shown that dimethyl sulfoxide (B87167) (DMSO) is a particularly effective oxidant for this process, especially when used without a diluting solvent. acs.org In contrast, strong oxidants like potassium permanganate (B83412) or DDQ tend to cause decomposition of the starting material. nih.govacs.org This methodology has been successfully applied to create pyridazino[4,3-b]indoles, which are known for their antimycobacterial activities. nih.govacs.org

| Entry | Oxidant | Base | Solvent | Result | Reference |

|---|---|---|---|---|---|

| 1 | None (Argon atm) | KOH | MeCN | No conversion | acs.org |

| 2 | KMnO₄ | KOH | MeCN | Decomposition | acs.org |

| 3 | DDQ | KOH | MeCN | Decomposition | acs.org |

| 4 | DMSO | KOH | DMF | Good yield | acs.org |

| 5 | DMSO | KOH | None | 80% yield | acs.org |

| 6 | DMSO | NaOH | None | 52% yield | acs.org |

Transformations Involving the Chiral Center (if present)

This compound possesses a chiral center at the C2 position, the carbon atom bonded to the phenyl and nitrile groups. The stereochemistry at this center is a critical aspect of its chemistry, particularly in the synthesis of enantiomerically pure target molecules.

Transformations involving this chiral center often focus on its creation or modification with high stereocontrol. Asymmetric synthesis is key to controlling the configuration (R or S) of this center. msu.edu Nickel-catalyzed asymmetric reductive cross-coupling reactions have proven effective in furnishing enantioenriched α,α-disubstituted nitriles from α-chloronitrile precursors. acs.org For instance, a Ni-catalyzed coupling was developed that delivers products with high enantioinduction, demonstrating the feasibility of controlling the stereochemistry at the α-carbon during C-C bond formation. acs.org The development of new chiral ligands, such as specific PHOX ligands, has been instrumental in achieving high yields and enantioselectivity in these transformations. acs.org

The proton at the C2 position is acidic due to the adjacent electron-withdrawing nitrile and phenyl groups. Under certain conditions, particularly with strong bases, this proton can be removed. If this occurs, the stereochemical integrity of the center can be lost through epimerization or racemization as the planar carbanion intermediate is re-protonated. Therefore, reactions involving this center must be carefully designed to preserve or control the desired stereochemistry.

Mechanistic Investigations of 4 Chloro 2 Phenylbutanenitrile Reactions

Elucidation of Reaction Pathways and Catalytic Cycles

The reaction pathways of 4-chloro-2-phenylbutanenitrile are primarily dictated by its functional groups. The chloro group can undergo nucleophilic substitution and elimination reactions, while the nitrile and phenyl groups can also participate in various transformations. smolecule.com

Nucleophilic Substitution and Elimination: As a primary alkyl halide, this compound is a substrate for nucleophilic substitution reactions. These reactions can proceed through two main mechanisms:

SN2 (Substitution Nucleophilic Bimolecular): This is a concerted, one-step mechanism where a nucleophile attacks the carbon atom bearing the chlorine, and the chloride ion leaves simultaneously. scholaris.ca This pathway is generally favored for primary alkyl halides due to reduced steric hindrance. The reaction rate is dependent on the concentrations of both the alkyl halide and the nucleophile. smolecule.com

SN1 (Substitution Nucleophilic Unimolecular): This is a two-step mechanism involving the initial, slow formation of a carbocation intermediate, which is then rapidly attacked by a nucleophile. acs.org While less common for primary halides, it can occur under conditions that favor carbocation formation. The rate of an SN1 reaction depends only on the concentration of the alkyl halide. acs.org

Elimination reactions, particularly the E2 mechanism, can compete with substitution, especially in the presence of strong, sterically hindered bases.

Catalytic Cycles: In the presence of transition metal catalysts, more complex reaction pathways and catalytic cycles become accessible. While specific studies on this compound are limited, extensive research on the closely related tertiary alkyl halide, 2-chloro-2-phenylbutanenitrile, in copper-catalyzed enantioconvergent alkylations provides significant insight. ua.escaltech.edu A plausible catalytic cycle for a nickel-catalyzed cross-coupling reaction involving an alkyl nitrile is initiated by the oxidative addition of the aryl halide to a Ni(0) species. scholaris.carsc.orgscholaris.ca This is followed by a series of steps that can include radical formation and recombination to yield the final product and regenerate the catalyst. thieme-connect.de

For instance, in a proposed nickel-catalyzed reductive cross-coupling, the cycle might involve: caltech.edu

Oxidative addition of an aryl halide to a Ni(0) complex.

Formation of an alkyl radical from the alkyl halide.

Combination of the alkyl radical with the Ni(II) complex to form a Ni(III) intermediate.

Reductive elimination to give the cross-coupled product and a Ni(I) species, which is then reduced to regenerate the Ni(0) catalyst.

A manganese-pincer complex has been shown to catalyze the α-deuteration of 4-phenylbutanenitrile, a derivative lacking the chloro group. The proposed mechanism involves the activation of the nitrile through a metal-ligand cooperative pathway, leading to the formation of manganese ketimido and enamido pincer complexes as key intermediates. acs.orgnih.gov

Kinetic Studies and Determination of Rate-Limiting Steps

For the fundamental nucleophilic substitution reactions of this compound:

In an SN1 reaction , the rate law is first order: rate = k[alkyl halide]. The rate-limiting step is the initial, unimolecular dissociation of the alkyl halide to form a carbocation. acs.org

In more complex catalytic reactions, kinetic analysis helps to identify the rate-limiting step within the catalytic cycle. For example, in a study of a photoinduced, copper-catalyzed enantioconvergent alkylation of anilines with 2-chloro-2-phenylbutanenitrile, Stern-Volmer quenching experiments were used to determine the second-order rate constant for the quenching of the excited-state copper catalyst by the alkyl halide. This quenching step, leading to the formation of an alkyl radical, is a key step in the catalytic cycle, and its rate constant was determined to be kq = 3.7 × 10⁸ M⁻¹s⁻¹. nih.gov

Spectroscopic Characterization of Transient Intermediates (e.g., NMR, EPR, Luminescence Spectroscopy)

The direct observation of transient intermediates is a powerful tool for confirming a proposed reaction mechanism. Various spectroscopic techniques are employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ³¹P NMR spectroscopy have been used to monitor the progress of reactions and identify key species in solution. nih.gov For example, in the copper-catalyzed reaction of 2-chloro-2-phenylbutanenitrile, ³¹P NMR was used to confirm the presence of the initial copper(I) catalyst complex. ua.es Low-temperature ¹H NMR experiments showed that no reaction occurred in the dark, but upon irradiation, new signals corresponding to a C-C coupled dimer of the electrophile appeared, supporting a photoinduced radical pathway. ua.esnih.gov

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR is a technique specifically for detecting species with unpaired electrons, such as radicals and certain metal complexes. In the study of the copper-catalyzed reaction with 2-chloro-2-phenylbutanenitrile, X-band continuous-wave (CW) EPR spectroscopy was instrumental in identifying and characterizing copper(II) intermediates. The EPR spectra of the reaction mixture showed signals consistent with the formation of a copper(II) complex, CuB, which was independently synthesized and its structure confirmed by X-ray crystallography. ua.esnih.gov Further EPR studies helped to characterize another copper-based intermediate, CuC. nih.gov

Luminescence Spectroscopy: Luminescence spectroscopy can be used to study the photophysical properties of catalysts and their interactions with other reactants. In the photoinduced copper-catalyzed system, the steady-state emission spectrum of the copper(I) catalyst (CuA) showed a single emission band. The luminescence lifetime of the excited state of the catalyst (CuA*) was measured, and its quenching in the presence of 2-chloro-2-phenylbutanenitrile was analyzed to determine the rate of the initial electron transfer step. ua.esnih.gov

Computational Mechanistic Studies and Transition State Analysis

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating reaction mechanisms. It allows for the calculation of the energies of reactants, products, intermediates, and transition states, providing a detailed picture of the potential energy surface of a reaction. mdpi.com

For a molecule like this compound, computational studies can be used to:

Predict Reaction Pathways: By comparing the activation energies of different possible pathways (e.g., SN2 vs. E2), the most likely reaction mechanism can be predicted.

Analyze Transition State Structures: The geometry of the transition state provides crucial information about the mechanism. For example, in an SN2 reaction, the transition state would show the incoming nucleophile and the outgoing leaving group partially bonded to the carbon atom.

Understand Catalyst-Substrate Interactions: DFT calculations can model the interaction of the substrate with a catalyst, helping to explain the origin of catalysis and selectivity.

Examination of Catalyst-Substrate Interactions in Catalyzed Reactions

The interaction between a catalyst and a substrate is at the heart of catalysis. These interactions can lower the activation energy of a reaction by stabilizing the transition state, orienting the reactants for optimal reactivity, or activating a particular bond in the substrate.

In the context of catalyzed reactions of chloro-phenylbutanenitriles, several types of interactions are important:

Coordination to a Metal Center: In transition metal catalysis, the substrate typically coordinates to the metal center. In the copper-catalyzed amination of 2-chloro-2-phenylbutanenitrile, the reaction is initiated by the interaction of the excited-state copper catalyst with the alkyl chloride, leading to a chlorine atom transfer and the formation of an alkyl radical and a copper(II) complex. nih.gov

Non-covalent Interactions: In some catalytic systems, non-covalent interactions such as hydrogen bonding or π-stacking between the catalyst and the substrate can play a crucial role in substrate recognition and stereoselectivity.

Lewis Acid/Base Interactions: The nitrile group in this compound can act as a Lewis base and interact with Lewis acidic catalysts. This interaction could potentially activate the nitrile group towards hydrolysis or other transformations. Conversely, the catalyst can act as a Lewis base to facilitate the reaction.

The table below summarizes some of the key interactions and their roles in related catalytic systems.

| Catalytic System | Key Catalyst-Substrate Interaction | Role of Interaction | Reference |

| Copper-catalyzed amination | Interaction of excited-state Cu(I) with R-Cl | Initiates the reaction via chlorine atom transfer | nih.gov |

| Nickel-catalyzed cross-coupling | Oxidative addition of Ar-X to Ni(0) | Activates the aryl halide for coupling | scholaris.carsc.org |

| Manganese-pincer catalyzed deuteration | Coordination of nitrile to Mn complex | Activates the α-C-H bond for deprotonation | acs.orgnih.gov |

Role As a Synthetic Intermediate and Precursor in Advanced Applications

Building Block for Complex Organic Molecules and Heterocyclic Systems

The chemical reactivity of 4-chloro-2-phenylbutanenitrile makes it an important building block in the field of synthetic organic chemistry. charettelab.cacymitquimica.com Its structure allows for the creation of more complex organic molecules and heterocyclic systems, which are integral to many areas of chemical research and industry. ksu.edu.sa

The presence of the nitrile and chloro groups provides two reactive sites for further chemical modifications. For instance, the nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in cycloaddition reactions to form various heterocyclic rings. The chlorine atom can be displaced by a variety of nucleophiles, allowing for the introduction of different functional groups. This versatility enables chemists to construct intricate molecular architectures.

One example of its utility is in the synthesis of quinoline (B57606) derivatives. biosynth.com Additionally, it can be used in the formation of other heterocyclic systems like thiophenes and pyridines through cross-coupling reactions. biosynth.com The ability to participate in such a wide range of reactions makes this compound a valuable starting material for the synthesis of diverse and complex molecular frameworks.

Precursor in Pharmaceutical Synthesis and Medicinal Chemistry

In the pharmaceutical industry, this compound and its derivatives are significant as intermediates in the synthesis of medicinal compounds. smolecule.commedchemexpress.commlunias.comnih.govchemignition.com The development of new drugs often relies on the availability of versatile building blocks that can be modified to create a library of compounds for biological screening. vandemark.com

Research has demonstrated the role of related structures in the synthesis of potential anti-cancer agents. For example, derivatives of this compound have been investigated for their potential in developing new anti-cancer therapies. chemimpex.comnih.govacs.orgmdpi.com Specifically, certain 4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues have shown significant anticancer activity. nih.gov

Furthermore, this compound is a precursor for the synthesis of indole (B1671886) derivatives, a class of heterocyclic compounds with a broad spectrum of biological activities. openmedicinalchemistryjournal.comresearchgate.netorganic-chemistry.orgbhu.ac.in Indole-based compounds are found in many natural products and are known to possess anti-inflammatory, antimicrobial, and antitumor properties. openmedicinalchemistryjournal.comresearchgate.net The synthesis of 2-(3-oxoindolin-2-ylidene)acetonitriles from 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles highlights a pathway to creating these valuable indole structures. acs.org A novel indoline-derived phenolic Mannich base, identified through molecular docking of numerous indoline (B122111) derivatives, has been synthesized and shows promise as an activator of GPR17 for the potential treatment of glioblastoma. nih.gov

The production of active pharmaceutical ingredients (APIs) is a multi-step process that often involves the use of key intermediates. fda.govqinmuchem.com this compound and its related structures serve as such intermediates, providing a foundational molecular scaffold that can be elaborated into the final drug molecule. smolecule.commlunias.com The ability to reliably synthesize these intermediates is crucial for the consistent and cost-effective manufacturing of pharmaceuticals. mlunias.com For instance, 4-Chlorophenyl-2-pyridinylmethanol is a synthetic intermediate used in pharmaceutical synthesis. medchemexpress.com

Applications in Agrochemical and Specialty Chemical Synthesis

The utility of this compound extends beyond the pharmaceutical industry into the realms of agrochemicals and specialty chemicals. anshulchemicals.com In agrochemical research, compounds with specific biological activities are sought to protect crops from pests and diseases. nih.gov The structural motifs present in this compound can be incorporated into new potential herbicides and fungicides. nih.govresearchgate.net For example, 4-chlorobenzonitrile (B146240) is used in the formulation of herbicides, pesticides, and fungicides. anshulchemicals.com

In the specialty chemicals sector, this compound can be a precursor for molecules with specific physical or chemical properties. nalasengineering.com These can include dyes, pigments, and materials with unique optical or electronic characteristics. ontosight.ai

Strategic Derivatization for Functional Property Enhancement

The strategic modification, or derivatization, of this compound allows for the fine-tuning of its properties for specific applications. By altering the functional groups on the molecule, chemists can enhance its biological activity, solubility, stability, or other characteristics.

For example, the introduction of different substituents on the phenyl ring or the replacement of the chlorine atom with other functional groups can lead to a diverse range of new compounds with potentially improved properties. This approach is fundamental to the process of lead optimization in drug discovery, where an initial "hit" compound is systematically modified to improve its therapeutic profile.

The ability to undergo various chemical transformations makes this compound a versatile platform for creating novel molecules with enhanced functionalities for a wide range of scientific and industrial applications.

Computational Chemistry Applications in the Study of 4 Chloro 2 Phenylbutanenitrile

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level.

Elucidation of Molecular Geometry and Conformational Analysis

To understand the three-dimensional structure of 4-chloro-2-phenylbutanenitrile, methods like Density Functional Theory (DFT) or ab initio calculations would be employed. These calculations would identify the most stable arrangement of atoms (the global minimum) and other low-energy conformations. The bond lengths, bond angles, and dihedral angles for the optimized geometry could be determined, providing a foundational understanding of its shape.

Characterization of Electronic Structure and Reactivity Descriptors (e.g., Frontier Molecular Orbitals, Electrostatic Potential)

The electronic properties of this compound could be investigated to predict its reactivity. Key descriptors include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting how the molecule will interact with other chemical species. The energy and shape of these orbitals would indicate the likely sites for nucleophilic and electrophilic attack.

Electrostatic Potential (ESP): An ESP map would visualize the charge distribution on the molecular surface, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. This provides insight into potential sites for non-covalent interactions and chemical reactions.

Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects

Molecular dynamics (MD) simulations could be used to study the dynamic behavior of this compound over time. These simulations would reveal its conformational flexibility by exploring the different shapes the molecule can adopt at a given temperature. Furthermore, by including solvent molecules in the simulation, the effect of the chemical environment on the molecule's conformation and behavior could be assessed.

Prediction and Validation of Spectroscopic Properties

Computational methods can predict various spectroscopic properties of this compound, which could then be compared with experimental data for validation. For instance, theoretical calculations can predict the vibrational frequencies that would be observed in an infrared (IR) spectrum, as well as the chemical shifts expected in a nuclear magnetic resonance (NMR) spectrum.

Investigation of Reaction Pathways and Transition State Geometries

Should this compound be involved in a chemical reaction, computational chemistry could be used to map out the entire reaction pathway. This would involve identifying the structures of the reactants, products, and any intermediates. Crucially, the transition state—the highest energy point along the reaction coordinate—could be located and its geometry characterized. The energy of the transition state is key to determining the reaction rate.

Development of Quantitative Structure-Reactivity/Selectivity Relationships

For a series of related compounds, Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Reactivity/Selectivity Relationship (QSRR) models could be developed. These models use computationally derived descriptors to establish a mathematical relationship between the chemical structure and a specific activity or property, such as reaction rate or selectivity. Such models, however, would require data on a range of compounds similar to this compound.

Future Perspectives and Emerging Research Directions

Development of Novel and Highly Efficient Catalytic Systems for 4-Chloro-2-phenylbutanenitrile Synthesis and Transformation

The synthesis of this compound and its subsequent chemical transformations are pivotal for its broader application. Future research is intensely focused on developing catalytic systems that are not only highly efficient but also economically and environmentally sustainable. A key trend is the move away from stoichiometric reagents towards catalytic processes that offer higher atom economy and produce less waste.

Emerging research in catalysis that could be applied to this molecule includes the development of novel transition metal catalysts. For instance, new classes of geometrically-defined amorphous catalysts (GACs), such as those featuring dual-metal cores of copper ions supported on polymeric carbon nitride, have shown promise in boosting sustainability in chemical and pharmaceutical manufacturing. sciencedaily.com Such systems are designed for more efficient and selective reactions and can be recovered and reused, achieving a carbon footprint up to 10 times lower than conventional catalysts. sciencedaily.com Another avenue involves creating "all-in-one" (AIO) palladium catalysts functionalized to simultaneously capture, activate, and convert reactants, a strategy that has proven highly efficient for CO2 transformation and could be adapted for complex transformations involving this compound. nih.gov

Furthermore, the selective hydrogenation of chloro-nitroaromatics using specialized palladium or platinum catalysts demonstrates the fine control that can be achieved in catalytic systems. mdpi.comrsc.orgresearchgate.net These studies, focused on preventing dehalogenation while reducing other functional groups, provide a blueprint for developing catalysts that can selectively transform the nitrile or phenyl group of this compound while preserving the reactive chloro group for subsequent functionalization.

| Catalyst System Type | Potential Application | Key Advantages |

| Dual-Metal Core GACs | Synthesis of this compound | High efficiency, reusability, lower carbon footprint. sciencedaily.com |

| "All-in-One" (AIO) Catalysts | Complex, one-pot transformations | Simultaneous reactant capture, activation, and conversion. nih.gov |

| Modified Pd/Pt Catalysts | Selective hydrogenation/transformation | High selectivity, preservation of specific functional groups. mdpi.comrsc.org |

Exploration of Unprecedented Chemical Transformations and Functionalizations

The inherent reactivity of this compound's functional groups provides fertile ground for exploring novel chemical reactions. The chloroethyl group is a prime site for nucleophilic substitution, while the nitrile group can be hydrolyzed, reduced, or used in cycloadditions. The phenyl ring is also amenable to electrophilic substitution, allowing for the introduction of additional functionalities.

A significant area of future research lies in intramolecular cyclization reactions. Research on related structures, such as 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles, has demonstrated a facile and highly efficient method for their conversion into complex heterocyclic systems like 2-(3-oxoindolin-2-ylidene)acetonitriles. acs.orgnih.gov This transformation proceeds via intramolecular cyclization and oxidation. acs.orgnih.gov Applying similar strategies to derivatives of this compound could unlock pathways to novel nitrogen- or oxygen-containing heterocyclic scaffolds, which are of immense interest in medicinal chemistry.

Moreover, advances in photochemistry could enable unique synthetic transformations that are not viable through thermal methods. digitellinc.com Light-induced reactions could be used to achieve specific C-H functionalizations on the phenyl ring or to drive thermodynamically unfavorable reactions, potentially leading to the synthesis of novel derivatives with unique stereochemistry or complex architectures. digitellinc.comsemanticscholar.org The development of asymmetric catalysis, for instance using chiral N-heterocyclic carbene (NHC) catalysts or photoinduced copper catalyst systems, could allow for the enantioselective synthesis of chiral derivatives of this compound, which is crucial for pharmaceutical applications. frontiersin.org

Integration into Advanced Materials Science Applications

The structural characteristics of this compound make it a promising candidate for integration into advanced materials. The combination of a rigid phenyl group and a polar nitrile moiety suggests potential applications in polymers and organic electronics. The reactive chloro group serves as a chemical handle to incorporate the molecule into larger polymeric structures.

One emerging direction is the development of novel copolymers for applications like flexible displays. Research has shown that novel polynorbornene-polyimide (PNB-PI) copolymers can exhibit excellent optical transparency and thermal stability. researchgate.net By synthesizing monomers derived from this compound, it may be possible to create new polymers with tailored properties, such as high refractive indices, specific dielectric constants, or enhanced mechanical strength. These materials could be candidates for advanced optical films, flexible electronic substrates, and high-performance composites. researchgate.net

Additionally, related chlorinated aromatic compounds have been explored for their use in nonlinear optical (NLO) materials. smolecule.com For example, 4-chloro-2-nitroaniline (B28928) has been used to develop organic NLO single crystals. smolecule.com The electronic properties of the phenyl and nitrile groups in this compound could be modulated through chemical modification to enhance NLO properties, opening doors for its use in optoelectronic devices, such as frequency converters and optical switches.

Interdisciplinary Research with Biological and Medicinal Chemistry for New Therapeutic and Agrochemical Candidates

The interface between organic synthesis and life sciences offers significant opportunities for this compound. Its structure can serve as a scaffold or a key intermediate in the synthesis of new biologically active molecules for pharmaceutical and agrochemical applications.

In medicinal chemistry, the compound's structural motifs are found in molecules with potential therapeutic value. For instance, related structures containing a chlorophenyl group and amino functionalities have been investigated for antihistaminic properties and their interaction with neurotransmitter systems. The this compound core could be elaborated into a library of compounds for screening against various biological targets. The design of peptidomimetics and small molecules that can modulate protein-protein interactions (PPIs) is a major focus in drug discovery, and scaffolds derived from this compound could be tailored to target specific PPIs implicated in disease. nih.gov

In the agrochemical sector, chlorinated aromatic nitriles are established building blocks. For example, 4-Chloro-2-nitrobenzonitrile is a key intermediate in the synthesis of certain pesticides and herbicides, contributing to crop protection and enhanced agricultural yields. nbinno.com By leveraging the reactivity of this compound, researchers can design and synthesize novel agrochemicals, potentially with improved efficacy, better selectivity, or more favorable environmental profiles. The synthesis of complex heterocyclic compounds from this starting material could lead to the discovery of new classes of fungicides, insecticides, or herbicides.

| Research Field | Potential Application | Rationale |

| Medicinal Chemistry | Development of new therapeutics (e.g., antihistamines, neurological drugs) | The chlorophenyl and nitrile motifs are present in known bioactive molecules. |

| Agrochemical Science | Synthesis of novel pesticides and herbicides | Chlorinated aromatic nitriles are established intermediates for agrochemicals. nbinno.com |

| Drug Discovery | Creation of compound libraries for high-throughput screening | The molecule's functionality allows for diverse chemical modifications. |

Q & A

Basic Questions

Q. What are the recommended methods for synthesizing 4-Chloro-2-phenylbutanenitrile, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via nucleophilic substitution or Friedel-Crafts alkylation. For example, substituting a halogen (e.g., Cl) on a phenylbutanenitrile precursor requires careful control of temperature (60–80°C) and solvent polarity (e.g., DMF or acetonitrile) to optimize reaction kinetics . Catalysts like Lewis acids (AlCl₃) may enhance electrophilic aromatic substitution efficiency. Monitor yield via HPLC or GC-MS, ensuring purity >95% .

Q. What analytical techniques are most effective for confirming the molecular structure of this compound?

- Methodology : Use a combination of:

- X-ray crystallography to resolve bond angles and spatial arrangement (e.g., C-Cl bond length ~1.74 Å, phenyl ring torsion angles) .

- NMR spectroscopy (¹H/¹³C) to identify chemical environments (e.g., δ 7.2–7.5 ppm for aromatic protons, δ 3.1 ppm for nitrile-adjacent CH₂) .

- Mass spectrometry (EI-MS) for molecular ion validation (m/z ~179.6) and fragmentation patterns .

Q. What safety precautions are critical when handling this compound in laboratory settings?

- Methodology :

- Use PPE (gloves, goggles, fume hood) to avoid inhalation or dermal contact, as halogenated nitriles can release toxic HCN upon degradation .

- Store at 2–8°C in airtight containers to prevent moisture-induced hydrolysis .

- Neutralize spills with sodium bicarbonate and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How can researchers optimize the synthesis yield of this compound when substituent electronic effects hinder reactivity?

- Methodology :

- Electronic modulation : Replace electron-withdrawing groups (e.g., -NO₂) on the phenyl ring with -CH₃ to enhance electrophilicity at the reaction site .

- Solvent selection : Polar aprotic solvents (e.g., DMSO) stabilize transition states in SN2 mechanisms, improving Cl⁻ displacement efficiency .

- Catalytic systems : Employ Pd/Cu bimetallic catalysts for cross-coupling reactions, achieving yields >85% under mild conditions .

Q. How should researchers resolve contradictions in experimental data related to the compound’s biological activity or physicochemical properties?

- Methodology :

- Reproducibility checks : Standardize protocols (e.g., enzyme assay pH, solvent purity) to minimize variability .

- Data triangulation : Cross-validate HPLC purity results with NMR integration and elemental analysis .

- Meta-analysis : Compare findings with structurally analogous compounds (e.g., 4-Bromo-2-phenylbutanenitrile) to identify trends in bioactivity or stability .

Q. What computational methods are effective in predicting the reactivity of this compound in nucleophilic substitution reactions?

- Methodology :

- DFT calculations : Use Gaussian or ORCA to model transition states and activation energies (e.g., B3LYP/6-31G* basis set) .

- Molecular docking : Simulate interactions with biological targets (e.g., cytochrome P450 enzymes) to predict metabolic pathways .

- QSAR models : Corrate Hammett σ values with reaction rates to design derivatives with enhanced reactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.